(4-Methoxyphenyl)methanesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (4-Methoxyphenyl)methanesulfonyl chloride involves complex chemical reactions. For instance, compounds like 4-nitrophenyl[bis(ethylsulfonyl)]methane have been synthesized and analyzed for their structural and spectroscopic characteristics, showcasing the intricate process of creating such molecules (Binkowska et al., 2001).
Molecular Structure Analysis
The molecular structure and conformational properties of related sulfenyl chlorides have been thoroughly investigated, revealing planar skeletons and the existence of different conformers, such as syn and anti conformers, which highlight the complex molecular geometry of these compounds (Erben et al., 2002).
Chemical Reactions and Properties
Methanesulfonyl chloride and related compounds exhibit a range of chemical reactions. For instance, methanesulphenyl chloride and n-butanesulphenyl chloride can add across the double bonds in cis-1,4-polybutadiene, showcasing the reactivity and potential for chemical modification these compounds possess (Buchan & Cameron, 1978).
Physical Properties Analysis
The physical properties of (4-Methoxyphenyl)methanesulfonyl chloride derivatives, such as methoxydiorganotin methanesulfonates, have been characterized by various spectroscopic techniques, providing insights into their stability and structural features (Narula et al., 1999).
Chemical Properties Analysis
The chemical properties, such as hydrolysis behaviors, of methanesulfonate esters related to (4-Methoxyphenyl)methanesulfonyl chloride have been studied, revealing insights into their reactivity and stability under different conditions (Chan et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXSKSTBDKZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)methanesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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